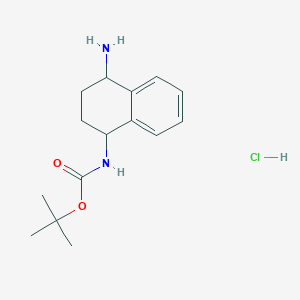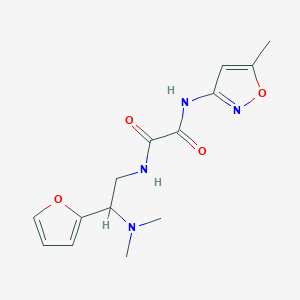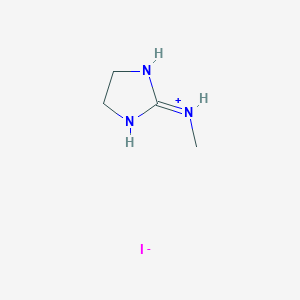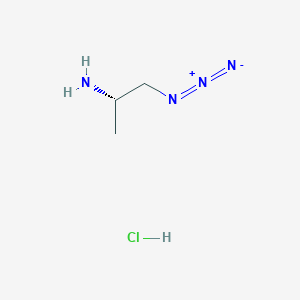
Tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride likely contains a tert-butyl carbamate group, an amino group, and a tetrahydronaphthalene group. Compounds with these functional groups are often used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate tetrahydronaphthalene derivative with a tert-butyl carbamate derivative in the presence of a suitable coupling reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydronaphthalene ring, a tert-butyl carbamate group, and an amino group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, including reactions at the amino group, reactions at the carbamate group, and reactions involving the tetrahydronaphthalene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility in various solvents would depend on the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies
- Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, related compounds to tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride, are part of an isostructural family studied for their crystal structures. These studies highlight the bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, demonstrating the compound's potential in crystallography (Baillargeon et al., 2017).
Chromic Acid Oxidation Studies
- The compound 2-tert-butyl-1,2,3,4-tetrahydronaphthalene, closely related to tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride, has been studied for its chromic acid oxidation, providing valuable insights into organic synthesis and reaction mechanisms (Duncan et al., 1973).
Synthesis and Transformation Studies
- Research into the synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, closely related to the compound , reveals important methods and intermediate steps in organic synthesis, highlighting the compound's role in the development of pharmacologically active substances (Göksu et al., 2006).
Photocatalyzed Protocol Development
- The compound tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, structurally related to tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride, has been used in a photoredox-catalyzed amination process. This research contributes to the development of new synthetic methods in organic chemistry, particularly in the assembly of complex molecules (Wang et al., 2022).
Kinetic Resolution in Enzymatic Processes
- The kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues, which are structurally similar to the compound , has been studied using Candida antarctica lipase B. This research underscores the potential of these compounds in enzymatic processes and chiral synthesis (Li et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13;/h4-7,12-13H,8-9,16H2,1-3H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQBUKQRLJGDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride | |
CAS RN |
2172263-79-3 |
Source


|
| Record name | tert-butyl N-(4-amino-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)
![5-(2,6-dimethyl-4H-[1,3'-bipyridin]-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2401469.png)




![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)




![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)
